molecular formula C5H11NO2 B3367485 Piperidine-3,5-diol CAS No. 1792-72-9

Piperidine-3,5-diol

Cat. No.: B3367485
CAS No.: 1792-72-9
M. Wt: 117.15 g/mol
InChI Key: QCQKTGJRAPFKRX-UHFFFAOYSA-N
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Description

Piperidine-3,5-diol is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its two hydroxyl groups attached to the third and fifth carbon atoms, making it a diol. Piperidine derivatives are widely recognized for their significance in medicinal chemistry, particularly in the synthesis of pharmaceuticals and natural products .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to replace hydroxyl groups with halogens.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

Piperidine-3,5-diol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of hydroxyl-containing molecules in biological systems .

Medicine: Medically, this compound derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. These compounds are also explored for their role in treating neurological disorders .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: Piperidine-3,5-diol is unique due to its dual hydroxyl groups, which impart distinct chemical reactivity and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents and industrial chemicals .

Properties

IUPAC Name

piperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKTGJRAPFKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599857
Record name Piperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792-72-9
Record name Piperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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